4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile
Overview
Description
Scientific Research Applications
Chemical Synthesis and Characterization
4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile is involved in the synthesis of various chemical compounds. For instance, a study by Tabakci et al. (2013) utilized derivatives of this compound in the synthesis of 4-tert-butylcalix[4]arene nitriles. These nitriles showed efficient and selective cation receptors for Hg(2+) ions, indicating their potential in heavy metal extraction. Another study by Swamy et al. (2020) synthesized dihydrofuran carbonitrile derivatives using similar compounds, exploring their structural characteristics.
Probe Development for Detection in Solutions
The compound has applications in developing probes for detection in various solutions. For example, Han et al. (2021) reported the use of a biphenylcarbonitrile derivative for the selective dual-mode assay of HSO3− ions in aqueous solutions. This derivative exhibited aggregation-induced emission property, demonstrating its potential in environmental monitoring and chemical sensing.
Liquid Crystal Research
Research in the field of liquid crystals also utilizes this compound. Shahina et al. (2016) examined liquid crystalline mixtures containing derivatives of this compound. The study focused on the transition temperatures and molecular polarizability of these mixtures, contributing to the understanding of liquid crystalline behavior and properties.
Antimicrobial Activity Studies
In the field of pharmaceuticals, this compound has been used in the synthesis of molecules for antimicrobial activity testing. Patel and Karia (2016) synthesized a series of acetyl pyrazoline derivatives with a biphenyl carbonitrile motif and evaluated their antimicrobial properties. This research contributes to the development of new pharmaceutical agents.
Safety and Hazards
The safety data sheet for “4’-Hydroxy-3’-bromo-biphenyl-4-carbonitrile” indicates that it is for R&D use only and not for medicinal, household, or other use . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
4-(3-bromo-4-hydroxyphenyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIUGHJSIAOAPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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